molecular formula C14H16FNO4S B2733582 N-((2,5-dimethylfuran-3-yl)methyl)-3-fluoro-4-methoxybenzenesulfonamide CAS No. 1351609-08-9

N-((2,5-dimethylfuran-3-yl)methyl)-3-fluoro-4-methoxybenzenesulfonamide

Cat. No. B2733582
CAS RN: 1351609-08-9
M. Wt: 313.34
InChI Key: NUWBYDKAIHIDQJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the reaction between an acid and 2,5-dimethylfuran in the presence of a catalyst such as palladium or platinum. The reaction is usually carried out under mild conditions and yields the desired product in good to excellent yields.


Molecular Structure Analysis

The molecular structure of these compounds can be determined using various techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.


Chemical Reactions Analysis

A renewable synthesis of p-xylene (PX) via the Diels–Alder cycloaddition of biomass-derived 2,5-dimethylfuran (2,5-DMF) and ethanol has been realized over various catalysts . During the tandem reaction, multiple competitive reactions occur .

Scientific Research Applications

Synthesis and Structural Characterization

Research has led to the synthesis of novel compounds using sulfonamide derivatives as key intermediates or functional groups. For example, novel sulfonamide molecules have been synthesized and characterized, exploring their potential applications in various fields, including their structural and electronic properties through computational and experimental techniques (Murthy et al., 2018). Similarly, new series of sulfonamides have been synthesized, with their structures elucidated through spectroscopic techniques, highlighting their potential as therapeutic agents (Abbasi et al., 2018).

Anticancer and Antimicrobial Applications

Sulfonamide derivatives have been investigated for their anticancer properties. For instance, the synthesis of a new zinc phthalocyanine substituted with new benzenesulfonamide derivative groups has been explored for its high singlet oxygen quantum yield, making it a promising candidate for photodynamic therapy applications in cancer treatment (Pişkin et al., 2020). Another study focused on the synthesis and evaluation of aminothiazole-paeonol derivatives as potential anticancer agents, showcasing significant inhibitory activity against various cancer cell lines (Tsai et al., 2016).

Molecular Dynamics and Quantum Chemical Studies

Molecular dynamics and quantum chemical studies have been applied to investigate the properties of sulfonamide derivatives. For instance, the corrosion inhibition properties of piperidine derivatives on the corrosion of iron were studied, highlighting the potential industrial applications of these compounds (Kaya et al., 2016).

Material Science Applications

Sulfonamide derivatives have found applications in material science, particularly in the development of novel metallophthalocyanines with potential for use in electrochemical devices. Studies have reported on the synthesis, characterization, and properties of such complexes, indicating their utility in various technological applications (Kantekin et al., 2015).

properties

IUPAC Name

N-[(2,5-dimethylfuran-3-yl)methyl]-3-fluoro-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO4S/c1-9-6-11(10(2)20-9)8-16-21(17,18)12-4-5-14(19-3)13(15)7-12/h4-7,16H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUWBYDKAIHIDQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CNS(=O)(=O)C2=CC(=C(C=C2)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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